molecular formula C8H6BrFO B1444983 2-(5-Bromo-2-fluorophenyl)oxirane CAS No. 1343046-78-5

2-(5-Bromo-2-fluorophenyl)oxirane

Cat. No. B1444983
CAS RN: 1343046-78-5
M. Wt: 217.03 g/mol
InChI Key: FZHXXYGMRVHZEY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)oxirane is a synthetic organic compound that belongs to the family of epoxides. It is a three-membered ring structure containing two carbon atoms and one oxygen atom, with a bromo and a fluoro group attached to a phenyl ring. The compound has a molecular weight of 217.04 .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its InChI code is 1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 .

Scientific Research Applications

Synthesis and Analytical Applications

2-(5-Bromo-2-fluorophenyl)oxirane is utilized in synthetic chemistry for the development of various compounds. For instance, it plays a role in the synthesis of 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane, a process optimized under basic conditions, achieving significant yields and purity (Meng Ling, 2006). This highlights its utility in creating complex molecules with specific functional groups that are essential for further chemical transformations.

Chemical Reactions and Mechanisms

The molecule is also involved in chemical reactions that explore its reactivity and potential as an intermediate. For example, this compound could be analogous to compounds that fail in nucleophilic addition reactions with oxirane due to fluorine-lithium interactions, as seen in the synthesis of 2‐, 3‐, and 4‐(Trifluoromethoxy)phenyllithiums. This indicates its reactivity and potential limitations in certain chemical reactions, providing insights into its chemical behavior (E. Castagnetti & M. Schlosser, 2001).

Material Synthesis

In the realm of material science, this compound could be implicated in the synthesis of new materials with unique properties. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from related compounds demonstrates the potential for creating novel materials with specific characteristics, such as enhanced solubility or altered physical properties, which could be useful in various industrial applications (Tan Bin, 2010).

Pharmaceutical Research

While direct applications in pharmaceutical research involving this compound were not identified in the available literature, the synthesis of related compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, suggests potential indirect applications in drug development. The synthesized compounds could serve as precursors or intermediates in the synthesis of drugs with antidepressive activities, indicating the broader utility of fluorinated compounds in medicinal chemistry (Tao Yuan, 2012).

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXXYGMRVHZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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